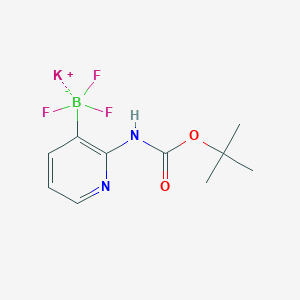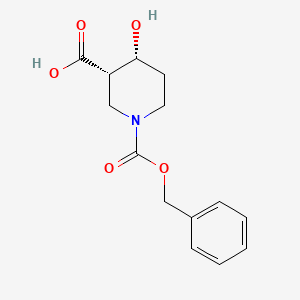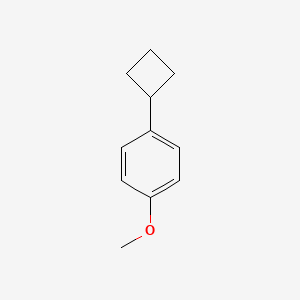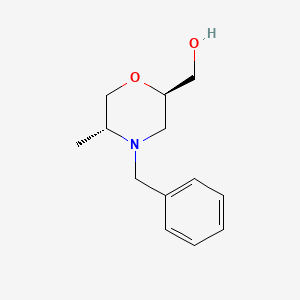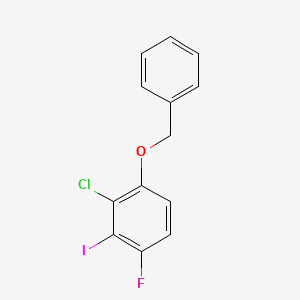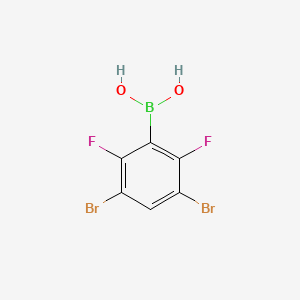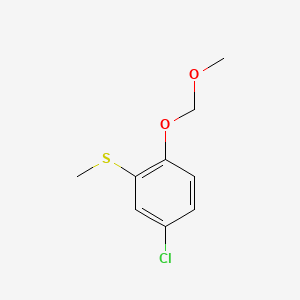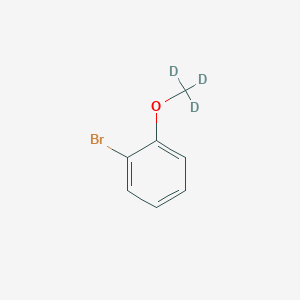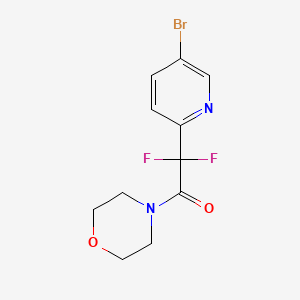
2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one is an organic compound that features a bromopyridine moiety, a difluoroethanone group, and a morpholine ring
Méthodes De Préparation
The synthesis of 2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one typically involves multiple steps. One common method starts with the bromination of pyridine to form 5-bromopyridine. This intermediate is then subjected to a nucleophilic substitution reaction with a difluoroethanone derivative.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mécanisme D'action
The mechanism of action of 2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, while the difluoroethanone group may participate in covalent bonding with nucleophilic sites on proteins or DNA. The morpholine ring enhances the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one include:
2-(5-Bromopyridin-2-yl)acetonitrile: This compound has a similar bromopyridine moiety but lacks the difluoroethanone and morpholine groups.
(5-Bromopyridin-2-yl)methanol: This compound also features a bromopyridine ring but has a hydroxymethyl group instead of the difluoroethanone and morpholine groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11BrF2N2O2 |
|---|---|
Poids moléculaire |
321.12 g/mol |
Nom IUPAC |
2-(5-bromopyridin-2-yl)-2,2-difluoro-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C11H11BrF2N2O2/c12-8-1-2-9(15-7-8)11(13,14)10(17)16-3-5-18-6-4-16/h1-2,7H,3-6H2 |
Clé InChI |
LOZRMBNPPOSKKN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C(C2=NC=C(C=C2)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



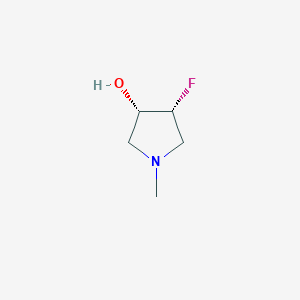
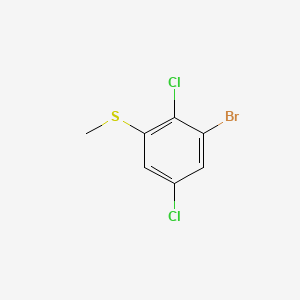

![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
![Spiro[2.4]hepta-4,6-dien-1-ylmethanol](/img/structure/B14029168.png)
